1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-4-5(2)8-9-7(4)6(3)10/h5H,1-3H3 |
InChI Key |
FFLIOGIHBRWPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(N=N1)C(=O)C)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 3,4 Dimethyl 3h Pyrazol 5 Yl Ethanone
Reactions Involving the Ethanone (B97240) Carbonyl Group
The carbonyl group of the ethanone substituent is a primary site for nucleophilic additions and condensation reactions, as well as reduction chemistry.
Nucleophilic Additions and Condensations (e.g., Oxime Formation)
The carbonyl carbon of the ethanone group is electrophilic and readily undergoes attack by nucleophiles. A prominent example of this reactivity is the formation of oximes through condensation with hydroxylamine. This reaction is a standard method for the derivatization of ketones and aldehydes.
In a typical procedure, 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone would be treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to neutralize the liberated HCl. The reaction proceeds through the initial nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime, this compound oxime. The formation of oximes from acetylpyrazoles has been documented in the synthesis of related compounds. For instance, the synthesis of 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone involves the reaction of 3,5-diacetyl-4-methyl-1H-pyrazole with hydroxylamine hydrochloride and sodium acetate in an aqueous solution nih.govnih.gov. Although this is a different molecule, the underlying reaction of the acetyl group with hydroxylamine is directly analogous.
The resulting oxime can exist as E/Z isomers. Further derivatization of the oxime is also possible, such as the synthesis of oxime ethers through O-alkylation mdpi.comresearchgate.net.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Hydroxylamine (NH2OH) | This compound oxime | Condensation (Oxime Formation) |
| This compound | Semicarbazide (NH2NHCONH2) | This compound semicarbazone | Condensation |
| This compound | Phenylhydrazine (C6H5NHNH2) | This compound phenylhydrazone | Condensation |
Reduction Chemistry (e.g., Wolff-Kishner Reduction)
The carbonyl group of the ethanone moiety can be completely reduced to a methylene group (CH2) using methods such as the Wolff-Kishner reduction. This reaction provides a pathway to convert the acetyl group into an ethyl group, yielding 5-ethyl-3,4-dimethyl-1H-pyrazole.
The Wolff-Kishner reduction is typically carried out by heating the ketone with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol wikipedia.orglibretexts.org. The reaction proceeds through the in-situ formation of a hydrazone intermediate wikipedia.org. The strong base then deprotonates the hydrazone, which, upon heating, leads to the elimination of nitrogen gas and the formation of a carbanion. This carbanion is subsequently protonated by the solvent to give the final alkane product beilstein-journals.org.
This reduction is particularly useful for substrates that are sensitive to acidic conditions, under which the alternative Clemmensen reduction is performed alfa-chemistry.comorganic-chemistry.org. Given the presence of the pyrazole (B372694) ring, which has both acidic and basic properties, the basic conditions of the Wolff-Kishner reduction are generally well-tolerated.
| Reactant | Reagents | Product | Reaction Type |
| This compound | Hydrazine hydrate (N2H4·H2O), Potassium hydroxide (KOH) | 5-Ethyl-3,4-dimethyl-1H-pyrazole | Wolff-Kishner Reduction |
Reactions on the Pyrazole Heterocycle
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. Additionally, the nitrogen atoms of the pyrazole ring can be functionalized.
Electrophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic attack, with the C4 position being the most common site for substitution pharmaguideline.com. However, in this compound, the C4 position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to other available positions, influenced by the electronic effects of the existing substituents (two methyl groups and an acetyl group). The methyl groups are electron-donating and activating, while the acetyl group is electron-withdrawing and deactivating.
Common electrophilic substitution reactions for pyrazoles include nitration and halogenation.
Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid semanticscholar.orgresearchgate.net. The regioselectivity will depend on the reaction conditions and the directing effects of the substituents.
Halogenation: Halogenation, such as chlorination or bromination, can be carried out using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) mdpi.combeilstein-archives.org. Direct halogenation of pyrazoles often occurs at the 4-position, but with this position blocked, substitution at other ring carbons or even on the methyl groups could be possible under more forcing conditions researchgate.net.
N-Functionalization of the Pyrazole Nitrogen (where applicable for 3H-tautomer)
The 3H-tautomer of this compound possesses an N-H bond, allowing for functionalization at the nitrogen atom. N-alkylation and N-acylation are common reactions.
N-Alkylation: The pyrazole nitrogen can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the nitrogen pharmaguideline.com. An alternative method involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis, which can provide good yields of N-alkyl pyrazoles semanticscholar.org.
N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acylating agents like acetyl chloride or acetic anhydride.
The regioselectivity of N-functionalization in unsymmetrical pyrazoles can be influenced by steric and electronic factors of both the pyrazole and the incoming electrophile semanticscholar.org.
Transformations of Methyl Substituents
The methyl groups attached to the pyrazole ring can also undergo chemical transformations, although this often requires more specific and sometimes harsher reaction conditions compared to reactions at the carbonyl group or the pyrazole ring itself.
One notable transformation is the oxidation of a methyl group. For instance, a remote methyl group on a pyrazole ring has been shown to be oxidized to a CH2OAc moiety in an unexpected redox disproportionation reaction mdpi.com. While this specific reaction was observed in a more complex system, it highlights the potential for functionalizing the methyl groups.
Construction of Annulated and Fused Pyrazole Systems
The construction of fused pyrazole systems from this compound typically involves a two-step process. The first step is the conversion of the acetyl group into a more reactive intermediate, which then undergoes cyclization with an appropriate reagent to form the desired bicyclic system.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound can be achieved through its conversion to a β-ketothioamide intermediate. This intermediate is then cyclized with reagents like urea or thiourea.
A common synthetic route involves the initial reaction of this compound with a suitable reagent to introduce a reactive functional group ortho to the acetyl group, facilitating subsequent cyclization. While direct condensation of the ethanone with urea or thiourea is not a standard high-yield procedure, the derivatization of the pyrazole ring to an aminopyrazole carboxylate or carbonitrile is a more common precursor to pyrazolo[3,4-d]pyrimidines. For instance, the cyclization of 5-aminopyrazole-4-carbonitrile derivatives with formic acid is a known method to produce the pyrazolo[3,4-d]pyrimidine core. nih.gov
In a more general approach applicable to pyrazole precursors, the formation of a pyrazolo[3,4-d] researchgate.netrsc.orgoxazin-4-one intermediate from a pyrazole carboxylic acid allows for subsequent reaction with urea or thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.net Although not starting directly from this compound, this highlights a potential synthetic pathway if the ethanone is first converted to the corresponding carboxylic acid.
Table 1: Examples of Reagents for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole Precursors
| Starting Pyrazole Derivative | Reagent(s) | Fused Product | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |
| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] researchgate.netrsc.orgoxazin-4-one | Urea | 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | researchgate.net |
| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] researchgate.netrsc.orgoxazin-4-one | Thiourea | 3,6-Dimethyl-1-phenyl-6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | researchgate.net |
Synthesis of Pyrazolo[3,4-d]pyridazines
The synthesis of pyrazolo[3,4-d]pyridazines from pyrazole precursors often involves the cyclocondensation of a pyrazole derivative bearing two vicinal reactive functional groups with hydrazine or its derivatives. For pyrazoles containing an acetyl and an adjacent ester group, reaction with hydrazine hydrate is a common method to construct the pyridazine ring.
Specifically for this compound, a plausible synthetic strategy would involve the introduction of a carboxylate or a related functional group at the 4-position of the pyrazole ring. This can be achieved through various synthetic transformations. The resulting 4-substituted-5-acetylpyrazole can then undergo cyclocondensation with hydrazine. The reaction typically proceeds by initial formation of a hydrazone with the acetyl group, followed by an intramolecular cyclization involving the adjacent functional group to form the fused pyridazine ring.
While direct examples starting from this compound are not prevalent in the provided search results, the general methodology is well-established. For instance, ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates react with hydrazine and methylhydrazine to form the corresponding pyrazolo[3,4-d]pyridazin-7-ones. This demonstrates the feasibility of utilizing a 4-carboxy-5-acetyl pyrazole derivative for the synthesis of the pyrazolo[3,4-d]pyridazine system.
Table 2: General Approach for the Synthesis of Pyrazolo[3,4-d]pyridazines from Functionalized Pyrazoles
| Pyrazole Precursor | Reagent | Fused Product | Reference |
| Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate | Hydrazine | 2-Aryl-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | General Method |
| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | 2-Aryl-3-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | General Method |
The detailed research findings underscore the importance of appropriate functionalization of the pyrazole ring to facilitate the construction of these fused heterocyclic systems. The reactivity of the acetyl group in this compound makes it a key handle for initiating these synthetic transformations, although often requiring prior modification of the pyrazole core to enable efficient cyclization.
Advanced Spectroscopic Characterization and Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
The ¹H NMR spectrum of a dimethylpyrazolyl ethanone (B97240) derivative provides valuable insights into the arrangement of protons within the molecule. For instance, in related 1-aryl-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives, the methyl groups on the pyrazole (B372694) ring typically appear as distinct singlets in the upfield region of the spectrum. The protons of the acetyl group also present as a singlet. The chemical shifts of these groups can be influenced by the nature of other substituents on the pyrazole or adjacent rings.
A representative ¹H NMR data for a related compound, 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, shows signals at:
δ 7.8 ppm (d, 2H, aromatic protons)
δ 6.75 ppm (d, 2H, aromatic protons)
δ 5.72 ppm (s, 1H, pyrazole proton)
δ 5.45 ppm (t, 1H, -NH)
δ 5.4 ppm (d, 2H, N-CH₂-N)
δ 2.48 ppm (s, 3H, acetyl CH₃)
δ 2.32 ppm (s, 3H, pyrazole CH₃)
δ 2.2 ppm (s, 3H, pyrazole CH₃) mdpi.com
| Proton | Chemical Shift (ppm) | Multiplicity | Number of Protons |
| Aromatic | 7.8 | Doublet | 2 |
| Aromatic | 6.75 | Doublet | 2 |
| Pyrazole | 5.72 | Singlet | 1 |
| -NH | 5.45 | Triplet | 1 |
| N-CH₂-N | 5.4 | Doublet | 2 |
| Acetyl CH₃ | 2.48 | Singlet | 3 |
| Pyrazole CH₃ | 2.32 | Singlet | 3 |
| Pyrazole CH₃ | 2.2 | Singlet | 3 |
This interactive table displays the ¹H NMR data for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In dimethylpyrazolyl ethanone structures, the carbonyl carbon of the acetyl group is typically observed in the downfield region of the spectrum. The carbon atoms of the pyrazole ring and the methyl groups appear at characteristic chemical shifts.
For 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the ¹³C NMR spectrum shows the following signals:
δ 195.95 (C=O)
δ 149.33, 147.53, 138.22, 130.01, 127.67, 112.04 (Aromatic and Pyrazole carbons)
δ 105.55 (Pyrazole C4)
δ 56.41 (N-CH₂-N)
δ 25.49 (Acetyl CH₃)
δ 12.85, 10.59 (Pyrazole CH₃ carbons) mdpi.com
| Carbon | Chemical Shift (ppm) |
| C=O | 195.95 |
| Aromatic/Pyrazole | 149.33, 147.53, 138.22, 130.01, 127.67, 112.04 |
| Pyrazole C4 | 105.55 |
| N-CH₂-N | 56.41 |
| Acetyl CH₃ | 25.49 |
| Pyrazole CH₃ | 12.85, 10.59 |
This interactive table displays the ¹³C NMR data for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a dimethylpyrazolyl ethanone would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key expected IR absorption bands include:
A strong absorption band for the C=O (carbonyl) stretching of the ethanone group, typically in the range of 1670-1700 cm⁻¹.
C-H stretching vibrations for the methyl and pyrazole ring protons.
C=N and C=C stretching vibrations within the pyrazole ring.
For the related compound 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the following IR bands have been reported:
3260 cm⁻¹ (N-H stretching)
2900 cm⁻¹ (C-H stretching)
1670 cm⁻¹ (C=O stretching)
1580 cm⁻¹ (C=C stretching)
1520 cm⁻¹ (C-N stretching) mdpi.com
In another example, 1-[(4-(4-chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazol-1-yl]-ethanone, a characteristic C=O stretching band is observed at 1685 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3260 |
| C-H | Stretching | ~2900 |
| C=O | Stretching | 1670-1700 |
| C=C | Stretching | ~1580 |
| C=N | Stretching | ~1520 |
This interactive table summarizes the expected and observed IR absorption bands for dimethylpyrazolyl ethanone derivatives.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
For example, HRMS data for 1-(aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivatives have been reported, confirming their elemental compositions. mdpi.com In the case of 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, FAB (Fast Atom Bombardment) mass spectrometry showed a peak at m/z 244 [M+1]⁺, consistent with its molecular weight. mdpi.com
Single-Crystal X-ray Diffraction for Solid-State Structural Analysis (if available for related structures)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not available in the literature, analysis of related structures provides valuable insights into the expected solid-state conformation.
Computational and Theoretical Investigations of 1 3,4 Dimethyl 3h Pyrazol 5 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for analyzing the electronic structure of organic molecules. eurasianjournals.comnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize molecular geometries, predict vibrational frequencies, and calculate a range of electronic properties. nih.govbohrium.comtandfonline.com These methods enable the precise determination of bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography where available. nih.govresearchgate.net
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. nih.govyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, indicating the molecule's susceptibility to electrophilic attack, whereas the LUMO's energy is linked to the electron affinity, defining its response to nucleophilic attack. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A small energy gap is associated with high chemical reactivity, high polarizability, and low kinetic stability, as it implies that the molecule can be easily excited. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and visualize their electron density distributions. nih.govresearchgate.net For pyrazole derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and its substituents, influencing the sites of electrophilic and nucleophilic attack. nih.govnih.gov
Interactive Table 1: Illustrative Frontier Molecular Orbital Properties
Note: The following data are hypothetical values based on typical DFT calculations for similar pyrazole derivatives and are for illustrative purposes only.
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. |
| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference (ELUMO - EHOMO). Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | 6.85 | Estimated energy required to remove an electron (-EHOMO). |
| Electron Affinity (A) | 1.75 | Estimated energy released when an electron is added (-ELUMO). |
| Global Hardness (η) | 2.55 | Resistance to change in electron distribution ((I-A)/2). nih.gov |
| Global Softness (S) | 0.39 | The reciprocal of global hardness (1/η). A measure of reactivity. nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. chemistrysteps.com For 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone, a key conformational freedom is the rotation around the C-C single bond connecting the ethanone (B97240) (acetyl) group to the pyrazole ring. This rotation gives rise to different conformers with varying steric and electronic interactions, and thus, different potential energies.
Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles to identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.netyoutube.com By calculating the molecular energy at incremental rotations (e.g., every 10° from -180° to +180°), a potential energy profile can be constructed. researchgate.net This analysis helps determine the preferred orientation of the acetyl group relative to the pyrazole ring, which can influence intramolecular interactions and how the molecule interacts with its environment. researchgate.net Studies on similar heterocyclic ketones often reveal that planar or near-planar arrangements, which maximize conjugation, are energetically favored.
Prototropic tautomerism is a characteristic feature of pyrazole chemistry, where isomers differ in the location of a proton. nih.gov For a 3,4-dimethyl-pyrazol-5-yl system, several tautomeric forms are possible, including the 3H-pyrazole, the 1H-pyrazole (which itself has two forms, 3,4-dimethyl-1H- and 4,5-dimethyl-1H-), and potentially enol forms. The relative stability of these tautomers is influenced by the nature of the substituents, the solvent, and whether the compound is in solution or a solid state. nih.govfu-berlin.de
Computational chemistry provides a powerful means to investigate these tautomeric equilibria. orientjchem.org By calculating the Gibbs free energy of each potential tautomer in the gas phase and in various solvents (using continuum models like PCM), the relative populations of each tautomer at equilibrium can be predicted. nih.gov Theoretical studies on substituted pyrazoles have shown that the choice of tautomer is a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and intermolecular interactions with the solvent. nih.gov For instance, in nonpolar solvents, some pyrazoles exist as hydrogen-bonded dimers, while in polar solvents, monomeric forms hydrogen-bonded to the solvent may predominate. nih.govfu-berlin.de
Interactive Table 2: Illustrative Relative Energies of Tautomers
Note: The following data are hypothetical values representing a typical outcome of DFT calculations for pyrazole tautomers and are for illustrative purposes only.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predominant Form |
| This compound | 2.5 | 3.1 | No |
| 1-(3,4-dimethyl-1H-pyrazol-5-yl)ethanone | 0.0 | 0.0 | Yes |
| 1-(4,5-dimethyl-1H-pyrazol-5-yl)ethanone | 0.8 | 0.5 | Minor |
Reaction Mechanism Elucidation Through Computational Modeling
Understanding the mechanism of chemical reactions is crucial for optimizing synthesis and predicting outcomes. Computational modeling allows for the detailed exploration of reaction pathways for the formation or subsequent reactions of pyrazole derivatives. nih.govmdpi.com Using DFT, researchers can map the potential energy surface of a reaction, locating the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.comeurasianjournals.com MD simulations model the time-dependent motion of atoms and molecules by solving Newton's equations of motion. eurasianjournals.com This technique is invaluable for exploring the conformational flexibility, stability, and intramolecular interactions of pyrazole derivatives in different environments. eurasianjournals.comnih.gov
By simulating the molecule over a period (typically nanoseconds), one can observe how different parts of the molecule move relative to each other, how flexible certain bonds are, and how the molecule's shape fluctuates. This is particularly useful for understanding the stability of specific conformers and the nature of non-covalent intramolecular interactions, such as hydrogen bonds, that may form and break over time. Such simulations complement static DFT calculations by providing a more realistic picture of the molecule's behavior in a dynamic system. eurasianjournals.combohrium.com
In Silico Molecular Docking for Exploring Potential Interaction Sites (for mechanistic hypothesis generation)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govbiointerfaceresearch.com This method is widely used in drug discovery to screen for potential inhibitors and to generate hypotheses about how a molecule might exert a biological effect. nih.govijpbs.com Numerous pyrazole derivatives have been investigated as potential inhibitors for a range of biological targets, including various kinases and enzymes. nih.govnih.govresearchgate.net
In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). ijpbs.com The ligand, this compound, is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower energy scores indicating more favorable binding. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the active site, providing a structural basis for potential biological activity and guiding the design of more potent analogues. nih.govnih.gov
Coordination Chemistry and Ligand Properties of 1 3,4 Dimethyl 3h Pyrazol 5 Yl Ethanone
Design Principles for Pyrazole-Ethanone Based Ligands
The design of pyrazole-ethanone based ligands is rooted in the fundamental principles of coordination chemistry, aiming to create molecules with specific metal-binding properties and functionalities. The pyrazole (B372694) moiety itself is a versatile building block, capable of coordinating to metal centers in a monodentate fashion through its pyridine-type nitrogen atom. chemrxiv.org The ethanone (B97240) group, with its carbonyl oxygen, introduces an additional potential coordination site, allowing for chelation.
Key design principles for these ligands include:
Steric Hindrance: The placement of methyl groups on the pyrazole ring, as in 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone, can influence the geometry of the resulting metal complexes. These groups can create steric hindrance that favors certain coordination numbers and geometries, and can also protect the metal center from unwanted interactions.
Chelate Ring Formation: The relative positions of the pyrazole nitrogen and the ethanone oxygen are critical for the formation of stable chelate rings. The formation of five- or six-membered chelate rings is generally favored, providing enhanced stability to the metal complex.
Functionalization: The pyrazole ring and the ethanone group can be further functionalized to introduce additional donor atoms or to tune the solubility and reactivity of the ligand and its complexes. For instance, the introduction of an oxime group at the ethanone moiety can significantly increase the coordination versatility of the ligand. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-ethanone based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent can be crucial, as it can influence the coordination environment of the metal ion. chemrxiv.org For instance, in the synthesis of transition metal complexes with 5-methyl-3-(trifluoromethyl)-1H-pyrazole, the use of acetonitrile or methanol leads to the formation of M(Ac)₂·2L complexes, while in dimethylformamide, a solvent-coordinated complex, Mn(Ac)₂·L·DMF, is isolated. chemrxiv.org
For a closely related compound, 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The bond lengths and angles within the pyrazole ring are consistent with those observed for other 3,5-disubstituted pyrazoles. nih.gov
| Crystal Data for 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone | |
| Empirical Formula | C₈H₁₁N₃O₂ |
| Formula Weight | 181.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0721 (2) |
| b (Å) | 11.7030 (7) |
| c (Å) | 8.2401 (9) |
| β (°) | 104.124 (3) |
| Volume (ų) | 848.41 (11) |
| Z | 4 |
Data sourced from Fritsky et al. (2011). nih.gov
Other characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are also routinely employed to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the complex. chemrxiv.org
Investigation of Chelation Modes and Metal-Ligand Binding Properties
Pyrazole-ethanone ligands can exhibit various chelation modes depending on the metal ion, the reaction conditions, and the specific structure of the ligand. The most common chelation mode involves the coordination of the pyrazole nitrogen and the carbonyl oxygen to the metal center, forming a stable chelate ring.
In complexes with 5-methyl-3-(trifluoromethyl)-1H-pyrazole, a monodentate coordination through the pyridine-type nitrogen atom is observed. chemrxiv.org However, the presence of the ethanone group in this compound allows for bidentate chelation. The binding properties of the ligand are influenced by the hardness and softness of the metal ion and the donor atoms of the ligand. The nitrogen atom of the pyrazole is a relatively hard donor, while the oxygen of the carbonyl group is also a hard donor, making these ligands particularly suitable for coordinating to hard metal ions.
Potential Applications of Coordination Compounds
The diverse coordination chemistry of pyrazole-ethanone based ligands and their metal complexes opens up a wide range of potential applications in various fields.
Metal complexes of pyrazole-based ligands have shown significant promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of the catalytic activity and selectivity of the metal center. For example, aluminium complexes containing anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org While specific catalytic applications of this compound complexes are not extensively reported, the structural similarities to other catalytically active pyrazole-based complexes suggest their potential in this area.
The unique photophysical properties of pyrazole-based metal complexes make them attractive candidates for the development of advanced functional materials. The coordination of a metal ion to a pyrazole-ethanone ligand can lead to changes in the electronic structure of the ligand, resulting in altered absorption and emission properties. This phenomenon can be exploited for the design of chemical sensors. For instance, the complexation of a metal ion could induce a color change or a change in fluorescence, allowing for the detection of the metal ion.
Furthermore, pyrazole-containing compounds have been utilized in the development of luminescent materials. For example, mononuclear and 3D coordination polymers derived from 3-methyl-1H-pyrazole-4-carboxylic acid exhibit green fluorescence in the solid state. rsc.org This suggests that complexes of this compound could also possess interesting optical properties, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) or as fluorescent probes. The inherent stability and diverse coordination possibilities of these compounds also make them candidates for use as pigments and dyes.
Advanced Chemical Applications and Future Research Perspectives
Utility as Precursors or Synthons in Complex Molecule Synthesis
The structural architecture of 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone makes it a valuable precursor and synthon in the synthesis of more complex molecules. Pyrazole (B372694) derivatives, in general, are widely recognized for their role as building blocks in organic synthesis due to their versatile reactivity.
The ethanone (B97240) group in this compound provides a reactive site for a variety of chemical transformations. For instance, it can undergo reactions to form oximes, which can then be further modified into oxime ethers, a class of compounds investigated for their cytotoxic effects against various cancer cell lines. mdpi.com The synthesis of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives has demonstrated the utility of the ethanone moiety in creating diverse molecular structures with potential biological activity. mdpi.com
Furthermore, the pyrazole nucleus itself is a key component in the synthesis of various heterocyclic compounds. Research has shown that pyrazole derivatives can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. The synthesis of such compounds often involves the functionalization of the pyrazole ring, highlighting the importance of substituted pyrazoles as starting materials.
The versatility of the pyrazole scaffold is further demonstrated by its use in the synthesis of pyrazolin-N-thioamides and subsequently 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, indicating the potential for this compound to be a starting point for a wide array of complex heterocyclic structures. The reactivity of the ethanone group, coupled with the inherent properties of the pyrazole ring, positions this compound as a promising synthon for combinatorial chemistry and the development of new chemical entities.
Exploration in Advanced Materials Science and Optoelectronics
The field of materials science is increasingly looking towards organic molecules for the development of advanced materials with tailored properties. Pyrazole derivatives have emerged as promising candidates in this area, particularly in the realm of optoelectronics, due to their unique electronic and photophysical properties.
Future research could focus on synthesizing polymers or dendrimers incorporating the this compound moiety to explore their potential in areas such as organic photovoltaics, sensors, and light-emitting devices. The inherent thermal and chemical stability of the pyrazole ring is an additional advantage for its use in durable advanced materials.
New Frontiers in Catalysis and Chemical Transformations
Pyrazole-based ligands have a long and successful history in coordination chemistry and catalysis. The nitrogen atoms of the pyrazole ring act as excellent coordination sites for a wide range of metal ions, leading to the formation of stable and catalytically active metal complexes.
Although specific catalytic applications of this compound have not been reported, its structure suggests that it could serve as a versatile ligand. The ethanone group offers an additional coordination site, potentially allowing the molecule to act as a bidentate ligand, which can enhance the stability and catalytic activity of the resulting metal complex.
Derivatives of this compound, such as those where the ethanone is converted to an imine or an oxime, could also be explored as ligands. For instance, pyrazole-based Schiff base ligands have been shown to be effective in various catalytic transformations. The synthesis of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone highlights the potential to introduce additional coordinating groups, which can lead to the formation of polynuclear metal complexes with interesting catalytic properties. nih.gov
Future research in this area could involve the synthesis of metal complexes of this compound and its derivatives and their evaluation in a variety of catalytic reactions, including cross-coupling reactions, oxidation, and polymerization. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyrazole ring, offering a pathway to develop highly efficient and selective catalysts.
Emerging Research Directions for this compound Chemistry
The future of research on this compound and its derivatives is promising, with several emerging directions that could lead to significant advancements in chemistry and related fields.
Table 1: Potential Research Directions and Their Significance
| Research Direction | Potential Significance |
|---|---|
| Development of Novel Bioactive Compounds | The pyrazole scaffold is a well-established pharmacophore. Systematic modification of the this compound structure could lead to the discovery of new therapeutic agents with improved efficacy and selectivity. For example, the synthesis of novel oxime ethers and other derivatives could yield compounds with potent anticancer or antimicrobial activities. mdpi.comresearchgate.net |
| Design of Advanced Functional Materials | Exploration of the photophysical and electronic properties of polymers and coordination compounds derived from this compound could pave the way for new materials for use in OLEDs, solar cells, and chemical sensors. |
| Creation of Innovative Catalytic Systems | The design and synthesis of novel metal complexes based on this compound as a ligand could result in highly efficient and selective catalysts for a wide range of organic transformations, contributing to the development of more sustainable chemical processes. |
| Exploration of Supramolecular Chemistry | The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for the construction of complex supramolecular architectures with potential applications in molecular recognition and self-assembly. |
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(3,4-dimethyl-3H-pyrazol-5-yl)ethanone be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., piperidine in ethanol under reflux) and solvents (anhydrous acetonitrile or toluene dried over CaH₂). Monitor reaction progress via TLC and purify using recrystallization (ethanol/DMF mixtures) or column chromatography. Ensure stoichiometric control of reactants, particularly in cyclocondensation steps involving pyrazole precursors .
Q. What analytical techniques are critical for structural validation of pyrazolyl ethanone derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement and validation of bond lengths/angles . Complement with H/C NMR to confirm substituent positions and FTIR for functional group identification (e.g., carbonyl stretching at ~1700 cm). Cross-validate using mass spectrometry (HRMS) for molecular ion confirmation .
Q. How should researchers handle safety concerns given limited toxicological data?
- Methodological Answer : Follow GHS guidelines: use fume hoods, PPE (gloves, lab coats), and avoid skin contact. Store in inert atmospheres and consult safety data sheets (SDS) for structurally related compounds (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) to infer hazards .
Advanced Research Questions
Q. How can density functional theory (DFT) parameters like absolute hardness predict reactivity in pyrazolyl ethanones?
- Methodological Answer : Calculate ionization potential (I) and electron affinity (A) via computational chemistry tools (e.g., Gaussian). Use to determine absolute hardness (), which correlates with electrophilicity. Compare with Mulliken electronegativity () to predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal)?
- Methodological Answer : Perform dose-response assays under standardized conditions (e.g., CLSI guidelines) to eliminate variability. Verify compound purity via HPLC and assess structural analogs (e.g., 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) to isolate substituent effects. Use molecular docking to identify target binding site discrepancies .
Q. How are crystallographic disorders or twinning addressed in pyrazolyl ethanone derivatives?
- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. Apply SQUEEZE (Platon) to model solvent-accessible voids. For positional disorders, split occupancy ratios (e.g., 50:50 for methyl groups) and constrain thermal parameters during refinement .
Q. What integrated approaches validate multi-technique data (e.g., NMR, XRD, DFT) for structural elucidation?
- Methodological Answer : Overlay XRD-derived bond lengths/angles with DFT-optimized geometries (RMSD < 0.02 Å). Validate NMR chemical shifts using computational tools (e.g., ACD/Labs). Cross-correlate experimental and theoretical IR spectra to confirm functional group assignments .
Q. How to investigate reaction mechanisms in pyrazolyl ethanone functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
